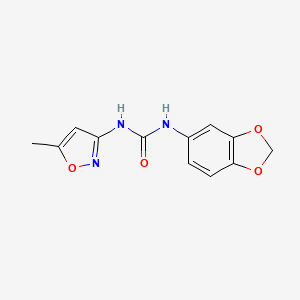

![molecular formula C19H22N2O2 B5877970 2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)

2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide” is a chemical compound . It is also known as metcamifen . It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function .

Molecular Structure Analysis

The molecular structure of “this compound” involves a benzamide core with a methoxy group at the 2-position and a phenyl-piperidinyl group at the N-position .Chemical Reactions Analysis

The metabolism of similar compounds can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Wirkmechanismus

- Its potent activity is observed against Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium, Listeria monocytogenes, and Bacillus subtilis .

- The rapid time-kill kinetics of S. aureus strains indicate that SMR000141415 promotes membrane permeabilization, possibly allowing self-promoted uptake into the cytosol .

Target of Action

Mode of Action

Result of Action

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide in lab experiments is its relatively low toxicity. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Zukünftige Richtungen

There are several future directions for research on 2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide. One potential area of study is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective effects in animal models of these diseases. Another area of study is its potential as a treatment for cancer. This compound has been found to inhibit the growth of various types of cancer cells, and further research is needed to determine its potential as a cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological pathways.

Synthesemethoden

The synthesis of 2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide involves the reaction of 4-(1-piperidinyl)aniline with 2-methoxybenzoyl chloride. The reaction takes place in the presence of a base and an organic solvent, such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure this compound. The yield of this compound synthesis is around 70-80%.

Wissenschaftliche Forschungsanwendungen

2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its effects on the central nervous system, including its potential as a treatment for depression, anxiety, and neurodegenerative diseases.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of neurotransmitters. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity. For instance, it may inhibit enzymes like monoamine oxidase, which is involved in the breakdown of neurotransmitters, leading to altered levels of these chemicals in the brain .

Cellular Effects

The effects of 2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the signaling pathways involved in cell growth and differentiation, potentially leading to changes in cell proliferation rates. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins .

Molecular Mechanism

At the molecular level, 2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as receptors or enzymes. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Additionally, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of 2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that could have different biological activities. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels or influencing cell signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as hydroxylation, dealkylation, and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are crucial for the compound’s clearance and can influence its overall biological activity .

Transport and Distribution

The transport and distribution of 2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate its distribution to various tissues, influencing its overall pharmacokinetics .

Subcellular Localization

The subcellular localization of 2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with enzymes or other proteins involved in metabolic processes .

Eigenschaften

IUPAC Name |

2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-23-18-8-4-3-7-17(18)19(22)20-15-9-11-16(12-10-15)21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQRIMAIGHZUEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)

![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)

![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)

![4-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5877944.png)

![4-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5877952.png)

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)

![9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)

![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)

![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5877986.png)

![3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5877994.png)